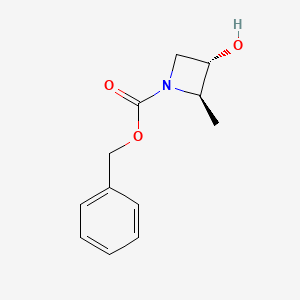

benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Pool Synthesis from Amino Acid Precursors

A common approach leverages chiral amino acids as starting materials. For example, (2R,3S)-3-phenylisoserine hydrochloride has been used to synthesize analogous azetidines via esterification and cyclization. In a typical procedure:

- Esterification : Reacting the amino acid with ethanol and sulfuric acid at 45–55°C for 7–8 hours yields the ethyl ester.

- Cyclization : Intramolecular nucleophilic displacement forms the azetidine ring, often requiring bases like NaOH or NaHCO₃ in dichloromethane.

This method ensures retention of stereochemistry but may require downstream functional group interconversion to introduce the methyl and hydroxy substituents.

Protection and Functionalization Strategies

Cbz-Protection of the Azetidine Amine

Introducing the benzyl carbamate group is critical for amine protection. A validated protocol involves:

- Reaction Setup : Dissolving potassium carbonate (1.5 equiv) in water, followed by addition of the azetidine alcohol-amine in THF.

- Benzyl Chloroformate Addition : Dropwise addition of benzyl chloroformate (1.05 equiv) at 0°C, followed by stirring overnight at room temperature.

- Workup : Extraction with ethyl acetate and purification via flash chromatography (hexane/ethyl acetate gradients).

This method achieves yields >80% for structurally related compounds.

Hydroxy and Methyl Group Installation

The 3-hydroxy and 2-methyl substituents are introduced via:

- Grignard Additions : Reacting azetidine ketones with methylmagnesium bromide, as demonstrated in tert-butyl azetidine carboxylate syntheses.

- Reductive Amination : Combining aldehydes with amines under hydrogenation conditions.

Reaction Optimization and Solvent Systems

Solvent and Temperature Effects

Optimal conditions vary by reaction stage:

| Step | Solvent | Temperature | Base/Catalyst | Yield |

|---|---|---|---|---|

| Esterification | Ethanol | 45–55°C | H₂SO₄ | >95% |

| Cbz-Protection | THF/Water | 0°C → rt | K₂CO₃ | 82% |

| Grignard Addition | THF | 0°C | None | 35–78% |

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for nucleophilic substitutions, while protic solvents (e.g., ethanol) favor esterification.

Coupling Reagents for Carbamate Formation

Carbonyldiimidazole (CDI) and benzotriazole reagents are effective for activating carboxylic acids prior to coupling with amines or alcohols:

- CDI-Mediated Activation : Reacting 1-tert-butoxycarbonylazetidine-3-carboxylic acid with CDI in THF, followed by N,O-dimethylhydroxylamine, achieves quantitative yields.

Purification and Characterization

Chromatographic Techniques

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed

Oxidation: Formation of benzyl (2R,3S)-3-oxo-2-methyl-azetidine-1-carboxylate.

Reduction: Formation of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-methanol.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit notable antimicrobial properties. Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Neuroprotective Effects

Azetidine derivatives have been investigated for neuroprotective effects. Case studies reveal that benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate may protect neuronal cells from oxidative stress-induced apoptosis. In vitro experiments showed that this compound reduced reactive oxygen species levels and improved cell viability under stress conditions .

Building Block in Organic Synthesis

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Reflux with acid catalyst | 85 | |

| Reduction | LiAlH₄ in THF | 90 | |

| Alkylation | Base-catalyzed reaction | 75 |

Synthesis of Novel Antibacterial Agents

In a recent study, researchers synthesized a series of antibacterial agents using benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate as a starting material. The resulting compounds were tested against multidrug-resistant bacterial strains, showing promising results with minimum inhibitory concentrations significantly lower than existing antibiotics .

Development of Neuroprotective Formulations

Another case study focused on formulating a neuroprotective agent from benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate. The formulation was tested in animal models of neurodegeneration and demonstrated improved cognitive function and reduced neuronal damage compared to control groups .

Wirkmechanismus

The mechanism of action of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Key Features of the Target Compound:

- Ring system : Azetidine (4-membered, strained ring).

- Substituents: 3-hydroxy (hydrogen bond donor), 2-methyl (hydrophobic group).

- Stereochemistry : (2R,3S) configuration, critical for chiral recognition in synthesis.

- Functional groups : Benzyl carboxylate (protecting group), hydroxyl, and methyl.

Azetidine Derivatives

Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate (CAS 2940862-37-1)

- Molecular formula: C₁₂H₁₃NO₃ (estimated).

- Key differences: Substituents: 2-allyl (unsaturated) and 3-oxo (ketone) groups. Hydrogen bonding: Oxo group acts as an acceptor (vs. hydroxyl donor in the target). Reactivity: Allyl group enables cycloaddition reactions; oxo group participates in nucleophilic additions.

- Applications : Useful in synthesizing unsaturated or ketone-functionalized intermediates.

Piperidine Derivatives

(2R,3S)-Benzyl 3-Hydroxy-2-(3-Hydroxypropyl)piperidine-1-carboxylate (CAS 304665-15-4)

- Molecular formula: C₁₆H₂₃NO₄.

- Molecular weight : 293.358.

- Key differences: Ring system: Piperidine (6-membered, less strain). Substituents: 3-hydroxy and 3-hydroxypropyl (two hydrogen bond donors). LogP: 1.86 (moderate lipophilicity).

- Applications: Potential use in alkaloid synthesis due to extended hydrogen bonding and larger ring size.

Other Related Structures

- C-2' Hydroxy-benzyl protected (2R,3S)-3-phenylisoserine : A phenylisoserine derivative with carbamate protection, used in paclitaxel side-chain synthesis. Differs in backbone (non-cyclic vs. azetidine) and application (anticancer drug synthesis).

Hydrogen Bonding and Crystallographic Analysis

Stability and Reactivity Considerations

- Ring strain : Azetidine derivatives (target and oxo-analog) are more reactive than piperidines, prone to ring-opening under acidic/basic conditions.

- Hydroxyl groups : Enhance solubility but may lead to oxidative degradation.

- Steric effects : Methyl group in the target compound reduces conformational flexibility compared to allyl or hydroxypropyl substituents.

Biologische Aktivität

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a compound characterized by its azetidine ring structure, which contributes to its unique biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate has the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with (2R,3S)-3-hydroxy-2-methyl-azetidine under basic conditions, often using triethylamine as a catalyst to form the ester.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Esterification | Benzyl chloroformate | Basic conditions with triethylamine |

| 2 | Purification | Chromatography | Optimize yield and purity |

The biological activity of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The azetidine ring allows for effective binding within active sites, potentially inhibiting or modulating enzyme activity.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds like this may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications. For instance, it has been explored as a chiral ligand in asymmetric synthesis and as an intermediate in pharmaceutical synthesis.

Case Studies

- Anti-inflammatory Properties : While not directly tested on benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate, related compounds have shown promising anti-inflammatory activity. For example, 9-substituted carbazole derivatives demonstrated significant inhibition of neutrophil degranulation at low concentrations, suggesting that benzyl derivatives may share similar properties .

- Antimalarial Activity : A related bicyclic azetidine compound exhibited in vivo antimalarial activity with an EC50 value of 15 nM. This indicates that azetidine derivatives could be further investigated for their potential in treating malaria .

Applications in Medicine and Industry

The unique structure of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate makes it valuable in several applications:

- Pharmaceutical Synthesis : Its role as an intermediate in drug development is significant due to its stereochemical properties.

- Fine Chemicals Production : Utilized in the synthesis of complex organic molecules and agrochemicals.

Comparison with Similar Compounds

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate can be compared with other azetidine derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate | C13H17NO3 | Contains additional methyl groups |

| Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate | C12H15NO3 | Different stereochemistry affecting biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate, considering stereochemical control?

- Methodological Answer : The synthesis of stereochemically complex azetidine derivatives typically involves multi-step protocols. For example, enantioselective synthesis can be achieved via chiral auxiliary-assisted strategies, such as using oxazolidinone intermediates to control the (2R,3S) configuration . Key steps include:

- Protection of functional groups : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

- Coupling reactions : Employing reagents like DCC (dicyclohexylcarbodiimide) or HATU for amide bond formation.

- Stereochemical control : Utilize chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution to ensure correct configuration .

- Work-up and purification : Column chromatography or recrystallization to isolate the target compound.

- Validation : Confirm stereochemistry via optical rotation, NMR coupling constants (e.g., ), and X-ray crystallography .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate?

- Methodological Answer :

- NMR Analysis :

- H NMR: Identify protons adjacent to stereocenters (e.g., δ 3.5–4.5 ppm for azetidine ring protons). Coupling constants () between vicinal protons (e.g., ) can confirm cis/trans relationships .

- C NMR: Detect carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the azetidine ring.

- HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol to resolve enantiomers. Monitor purity via UV detection at 210–254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ) and exact mass (±5 ppm tolerance) .

Advanced Research Questions

Q. How can conflicting crystallographic data (X-ray vs. computational models) for this compound be resolved?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for small-molecule refinement, ensuring proper treatment of disorder or twinning. Compare experimental bond lengths/angles with DFT-optimized structures .

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to generate theoretical electron density maps. Overlay these with experimental X-ray data to identify discrepancies .

- Data Reconciliation : If torsion angles diverge, re-examine crystal packing effects or solvent interactions. Use ORTEP-3 for graphical visualization of thermal ellipsoids to assess positional uncertainties .

Q. What strategies optimize reaction yields while maintaining stereochemical integrity during synthesis?

- Methodological Answer :

- Flow Microreactor Systems : Enhance mixing and heat transfer for exothermic steps (e.g., acylation), reducing racemization .

- Low-Temperature Quenching : For reactions involving unstable intermediates (e.g., diketene additions), maintain temperatures below −20°C to minimize epimerization .

- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective C–N bond formation .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How does the stereochemistry of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate influence its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize diastereomers (e.g., 2S,3R or 2R,3R) and compare their activity in assays (e.g., antiplasmodial IC values) .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the (2R,3S) enantiomer and target proteins (e.g., malaria parasite enzymes). Focus on hydrogen-bonding networks involving the 3-hydroxy group .

- Circular Dichroism (CD) : Confirm conformational stability in solution by comparing experimental CD spectra with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.